1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
Overview
Description
1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride, also known as tetradecyldimethyl (3-trimethoxysilylpropyl)ammonium chloride, is a chemical compound with the molecular formula C22H50ClNO3Si . It is registered under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and is periodically reevaluated to ensure its safety .
Molecular Structure Analysis
The molecular structure of this compound consists of a long aliphatic chain attached to a trimethoxysilylpropyl group and a dimethylammonium group . The molecular weight is 440.176 .Scientific Research Applications
Green Heterogeneous Ionic Liquid Catalyst
1-Tetradecanaminium chloride derivatives, similar to layered double hydroxides functionalized with (3r,5r,7r)-1-(3-(triethoxysilyl)propyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (LDHs–TPTAACl), have been explored as green, efficient, and recyclable heterogeneous ionic liquids. These compounds serve as catalysts for the synthesis of chemical derivatives, such as pyrido[2,3-d]pyrimidine, through environmentally friendly methods (Ghorbani‐Vaghei & Sarmast, 2018).
Electrochemical Permselectivity
Research has shown that sol-gel silicates derived from compounds like 1-Tetradecanaminium chloride exhibit selective permselectivity. These materials allow selective permeation of anionic redox probes while rejecting cationic ones, indicating potential for applications in electrochemical processes (Liu, Zhou, & Honma, 2005).
Gas Chromatographic Determination
1-Tetradecanaminium chloride has been involved in the development of gas chromatographic methods for determining specific compounds in commercial products. For instance, it has been used for the determination of 3-(trimethoxysilyl)propyloctadecyldimethylammonium chloride in textile products, demonstrating its utility in analytical chemistry (Suzuki, Mori, Amemiya, & Watanabe, 1987).
Improvement of Antimicrobial Activity
Studies have investigated choline-based ionic liquids, similar to 1-Tetradecanaminium chloride, for their antimicrobial activity. These compounds, including derivatives like N-(2-hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium bromide, have shown promising results as potent antimicrobial agents (Siopa et al., 2016).
Application in Heterogeneous Catalysis
Ionic liquid functionalized materials, such as those derived from 1-methylimidazolium hydrogen sulfate and 3-(trimethoxysilyl)propyl chloride, have been synthesized for use in heterogeneous catalysis. These materials have been applied in the synthesis of chemical compounds like 1,8-dioxodecahydroacridines under solvent-free conditions, highlighting their potential in green chemistry (Alinezhad, Tajbakhsh, & Ghobadi, 2015).
Mechanism of Action
Target of Action
The primary target of 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is the cell wall of pathogens . The compound interacts with the cell wall, leading to its rupture .
Mode of Action
The compound’s mode of action involves the physical rupture of the pathogen’s cell wall . This is achieved through the interaction of the long aliphatic chains of the cross-linked chemical with the cell wall .
Biochemical Pathways
The compound’s action results in the disruption of the cell wall, which is a crucial component of many biochemical pathways in pathogens .
Pharmacokinetics
It is known that the compound forms an oil-soluble solution , which suggests that it may have good bioavailability due to its ability to dissolve in lipids.
Result of Action
The result of the compound’s action is the physical rupture of the pathogen’s cell wall . This leads to the death of the pathogen, thereby exerting an antimicrobial effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in oil suggests that its action may be enhanced in lipid-rich environments . .
Safety and Hazards
Properties
IUPAC Name |
dimethyl-tetradecyl-(3-trimethoxysilylpropyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-20-23(2,3)21-19-22-27(24-4,25-5)26-6;/h7-22H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDAZHGCTGTQAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50ClNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041290 | |
Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41591-87-1 | |
Record name | TDTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41591-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041591871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLTETRADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7BH1NTV97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride function as an antimicrobial agent?
A1: Tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride (QAS) is a quaternary ammonium salt known for its antimicrobial properties. While the exact mechanism can vary depending on the target microorganism, QAS compounds generally disrupt the cell membrane of bacteria and fungi. This disruption leads to leakage of cellular contents and ultimately cell death. []
Q2: Can tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride be used to modify the surface properties of materials?
A2: Yes. Research demonstrates that tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride can be incorporated into materials like poly(dimethylsiloxane) (PDMS). [] The trimethoxysilylpropyl group facilitates covalent bonding to the PDMS matrix, while the quaternary ammonium moiety provides antimicrobial activity at the surface. This approach is particularly useful in developing biofouling-resistant coatings. []
Q3: How effective is tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride against different types of microorganisms?
A3: Studies on knitted spacer fabric treated with tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride revealed its broad-spectrum antimicrobial activity. The treated fabric showed efficacy against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeast. [] This broad-spectrum activity makes it a promising candidate for various applications, including wound care materials where controlling diverse microbial contaminants is crucial. []
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